![molecular formula C13H9F3O3S B2424465 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid CAS No. 339009-59-5](/img/structure/B2424465.png)
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid
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Overview
Description
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid is a chemical compound with the CAS Number: 339009-59-5 . It has a molecular weight of 303.28 . The compound is stored at temperatures between 28°C .
Molecular Structure Analysis
The Inchi Code for 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid is 1S/C13H10F3O3S/c14-13(15,16)9-3-1-2-8(6-9)7-19-10-4-5-20-11(10)12(17)18/h1-6,20H,7H2,(H,17,18) . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Thermochemical Properties and Stability
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid and its derivatives demonstrate unique thermochemical properties. A study on 2- and 3-thiophenecarboxylic acids revealed insights into their combustion, sublimation, and formation enthalpies, suggesting potential thermochemical applications. The study also delved into the molecular and electronic structures of these compounds, offering a comparative analysis of substituent effects in benzene and thiophene rings, which could be relevant to the derivatives of the subject compound (Temprado et al., 2002).
Synthetic Chemistry and Molecular Interactions
The subject compound and related thiophene derivatives exhibit diverse reactivity and molecular interactions, making them significant in synthetic chemistry. Studies have shown regioselective oxidative coupling reactions and alkenylation of substituted thiophenes, highlighting the compound's utility in creating complex molecules (Schnapperelle, Breitenlechner & Bach, 2011). Additionally, the reactivity of hypervalent iodine trifluoromethylating reagents toward cyclic ethers was explored, indicating potential applications in synthesizing trifluoromethyl ethers (Fantasia, Welch & Togni, 2010).
Biochemical Applications and Molecular Recognition
The compound's derivatives are also notable in biochemical applications. The synthesis of Polythiophene Derivatives for electrochemical DNA sensors showcased the importance of thiophene derivatives in biological recognition systems. The study emphasized the electrochemical characteristics and biological recognition capabilities of these polymer films, suggesting the potential use of 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid derivatives in biosensing applications (Kang et al., 2004).
Safety and Hazards
The safety data sheet (SDS) for 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided where dust is formed .
properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3S/c14-13(15,16)9-3-1-2-8(6-9)7-19-10-4-5-20-11(10)12(17)18/h1-6H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKNVBSSMQCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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